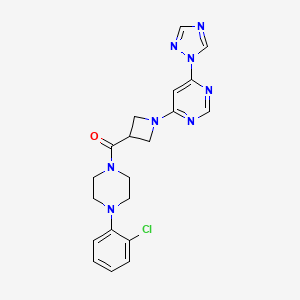![molecular formula C16H16ClNO3 B2788688 ({4-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}methylene)(methyl)ammoniumolate CAS No. 339110-39-3](/img/structure/B2788688.png)
({4-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}methylene)(methyl)ammoniumolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
({4-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}methylene)(methyl)ammoniumolate) is a cationic compound used in a variety of research applications. It is a quaternary ammonium salt, meaning that it is composed of four nitrogen atoms with a positive charge, and is often referred to as a quat. This compound has been used in a variety of scientific research applications, and has been found to have a range of biochemical and physiological effects.
科学的研究の応用
({4-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}methylene)(methyl)ammoniumolate) has been used in a variety of scientific research applications, such as in the synthesis of drugs and pharmaceuticals, in the development of new materials, and in the study of cell membrane permeability. It has also been used in the synthesis of new catalysts and in the study of enzyme kinetics. In addition, the compound has been used in the study of the effects of ionic liquids on cell membranes, and in the study of the interactions between proteins and small molecules.
作用機序
Target of Action
This is a unique chemical provided to early discovery researchers as part of a collection of rare and unique chemicals
Mode of Action
Compounds with similar structures have been known to react via free radical reactions . The compound may interact with its targets through a similar mechanism, leading to changes in the target molecules .
Biochemical Pathways
Given the potential for free radical reactions , it may impact pathways involving oxidative stress or other redox reactions.
Result of Action
Given its potential for free radical reactions , it may induce oxidative stress or other redox-related changes at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . For instance, its water solubility suggests that it may be mobile in the environment and may spread in water systems
実験室実験の利点と制限
({4-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}methylene)(methyl)ammoniumolate) has several advantages when used in laboratory experiments. It is relatively easy to synthesize, and is relatively stable in a variety of conditions. Additionally, the compound is non-toxic, and has been found to have a range of biochemical and physiological effects. However, there are some limitations to its use in laboratory experiments. It is not very soluble in water, and can be difficult to handle and store. Additionally, the compound can be toxic in high concentrations, and can cause irritation and other adverse effects when inhaled or ingested.
将来の方向性
There are several potential future directions for ({4-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}methylene)(methyl)ammoniumolate). One potential direction is the use of the compound in drug delivery systems. This could allow for more targeted delivery of drugs and other molecules, which could increase their efficacy. Additionally, the compound could be used in the development of new materials, such as ionic liquids, which could have a range of applications. Finally, the compound could be used in the study of cell membrane permeability and interactions between proteins and small molecules, which could lead to new insights into the mechanisms of cell function and disease.
合成法
({4-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}methylene)(methyl)ammoniumolate) can be synthesized through several different methods. One method is the reaction of 4-chlorobenzyl chloride with 3-methoxybenzaldehyde in the presence of pyridine, which produces the desired product in a yield of about 65%. Another method is the reaction of 4-chlorobenzyl chloride with 3-methoxybenzaldehyde in the presence of potassium carbonate and dimethyl sulfoxide, which yields the desired product in a yield of about 50%. In addition, the compound can also be synthesized by reacting 4-chlorobenzyl bromide with 3-methoxybenzaldehyde in the presence of potassium carbonate and dimethyl sulfoxide, which yields the desired product in a yield of about 80%.
特性
IUPAC Name |
1-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-N-methylmethanimine oxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c1-18(19)10-13-5-8-15(16(9-13)20-2)21-11-12-3-6-14(17)7-4-12/h3-10H,11H2,1-2H3/b18-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMRRFCOVSNNRN-ZDLGFXPLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](=CC1=CC(=C(C=C1)OCC2=CC=C(C=C2)Cl)OC)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/[N+](=C/C1=CC(=C(C=C1)OCC2=CC=C(C=C2)Cl)OC)/[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,6-Dimethyl 2-azabicyclo[2.2.2]octane-2,6-dicarboxylate](/img/structure/B2788605.png)
![2-[7-[(2,6-Dichlorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid](/img/structure/B2788606.png)
![Methyl 2-(butylthio)-5-(4-isopropylphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2788607.png)

![(R)-4-Oxo-hexahydro-pyrazino[2,1-c][1,4]oxazine-8-carboxylic acid tert-butyl ester](/img/structure/B2788609.png)
![5-(2-methoxybenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2788611.png)

![4-[bis(2-methylpropyl)sulfamoyl]-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2788616.png)


![4-tert-butyl-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide](/img/structure/B2788621.png)
![(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2788623.png)
![(2-amino-1-(1H-benzo[d]imidazol-2-yl)indolizin-3-yl)(4-methoxyphenyl)methanone](/img/structure/B2788625.png)
![(E)-6-(tert-butyl)-8-((4-chlorobenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2788628.png)